molecular formula C10H15NO3 B2960223 Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate CAS No. 99027-90-4

Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No. B2960223
CAS RN: 99027-90-4
M. Wt: 197.234
InChI Key: JKCMHTNELDNMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09296732B2

Procedure details

To a solution of tert-butyl N-hydroxycarbamate (9.2 g, 69.10 mmol, 1.00 equiv) and cyclopenta-1,3-diene (20.2 g, 305.59 mmol, 4.42 equiv) in methanol (600 mL) was added of a solution of sodium periodate (17 g, 79.48 mmol, 1.15 equiv) in water (180 mL) dropwise at 0° C. with stirring in 30 min. The reaction mixture was stirred for another 30 min at 0° C. and then diluted with 600 mL of water. The solution was extracted with 3×300 mL of ethyl acetate. The combined organic layers was washed with 2×200 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to give 9.1 g (67%) of tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate as a white solid. 1HNMR (400 MHz, D2O, ppm) δ 6.42 (2H, s), 5.22 (1H, s), 4.99 (1H, s), 1.99 (1H, d, J=8.4 Hz), 1.73 (1H, d, J=8.4 Hz), 1.47 (9H, s).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][C:3](=[O:9])[O:4][C:5]([CH3:8])([CH3:7])[CH3:6].[CH:10]1[CH2:14][CH:13]=[CH:12][CH:11]=1.I([O-])(=O)(=O)=O.[Na+]>CO.O>[CH:12]12[CH2:13][CH:14]([CH:10]=[CH:11]1)[N:2]([C:3]([O:4][C:5]([CH3:8])([CH3:7])[CH3:6])=[O:9])[O:1]2 |f:2.3|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
ONC(OC(C)(C)C)=O
Name
Quantity
20.2 g
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
17 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring in 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for another 30 min at 0° C.
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with 3×300 mL of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers was washed with 2×200 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C12ON(C(C=C1)C2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.